3-amino-2-(4-bromobenzoyl)-6-oxo-4,5,6,7-tetrahydrospiro(thieno[2,3-b]pyridine-4,1'-cyclohexane)-5-carbonitrile
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Overview
Description
3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-(4-bromobenzoyl)-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzoate
Uniqueness
3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .
Properties
CAS No. |
185414-55-5 |
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Molecular Formula |
C20H18BrN3O2S |
Molecular Weight |
444.3g/mol |
IUPAC Name |
3-amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1'-cyclohexane]-5-carbonitrile |
InChI |
InChI=1S/C20H18BrN3O2S/c21-12-6-4-11(5-7-12)16(25)17-15(23)14-19(27-17)24-18(26)13(10-22)20(14)8-2-1-3-9-20/h4-7,13H,1-3,8-9,23H2,(H,24,26) |
InChI Key |
FLXVJMMEHYRKEO-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(C(=O)NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)C#N |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)C#N |
Origin of Product |
United States |
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